2-Amino-2-cyclopropylpropanenitrile

Medicinal Chemistry Physicochemical Profiling ADME

2-Amino-2-cyclopropylpropanenitrile (CAS: 37024-73-0) is an α-aminonitrile with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. It is characterized by a unique geminal arrangement of an amino (-NH2) and a nitrile (-C≡N) group on a carbon atom that is also bonded to a cyclopropyl ring and a methyl group.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 37024-73-0
Cat. No. B1275553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopropylpropanenitrile
CAS37024-73-0
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC(C#N)(C1CC1)N
InChIInChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3
InChIKeyVGFGZZVMDIZSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-cyclopropylpropanenitrile (CAS: 37024-73-0) - Product Baseline and Core Identification


2-Amino-2-cyclopropylpropanenitrile (CAS: 37024-73-0) is an α-aminonitrile with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol . It is characterized by a unique geminal arrangement of an amino (-NH2) and a nitrile (-C≡N) group on a carbon atom that is also bonded to a cyclopropyl ring and a methyl group. This specific substitution pattern defines its identity and distinguishes it from a wide array of simpler α-aminonitriles. The compound is classified as a Dangerous Good for transport (UN 3276, Class 6.1, PG III) with hazard statements H227 (Combustible liquid) and H301 (Toxic if swallowed), necessitating careful handling and compliance with specific shipping regulations .

2-Amino-2-cyclopropylpropanenitrile: Why In-Class Analogs Fail as Direct Replacements


The substitution of the cyclopropyl ring in 2-Amino-2-cyclopropylpropanenitrile with alternative alkyl or aryl groups (e.g., methyl, phenyl) fundamentally alters the molecule's electronic, steric, and metabolic properties. The strained cyclopropyl ring possesses unique π-character [1], which affects the basicity of the adjacent amine and the electrophilicity of the nitrile, directly impacting reactivity in key synthetic transformations like heterocycle formation . Furthermore, in biologically active molecules, the cyclopropyl group can serve as a metabolically stable bioisostere, potentially preventing oxidative dealkylation pathways common with larger alkyl groups [2] or altering protein binding affinity. Consequently, selecting a simpler analog such as 2-amino-2-methylpropanenitrile or 2-amino-2-phenylpropanenitrile will not reproduce the specific steric demand or the unique electronic and metabolic profile conferred by the cyclopropyl ring, leading to potential failure in both synthetic yield and biological target engagement.

Quantitative Differentiation Guide for 2-Amino-2-cyclopropylpropanenitrile


2-Amino-2-cyclopropylpropanenitrile: Reduced Lipophilicity vs. Phenyl Analog

The substitution of a cyclopropyl ring for a phenyl ring in an α-aminonitrile scaffold results in a significant reduction in lipophilicity, a critical parameter for optimizing drug-like properties such as solubility and metabolic stability. The calculated partition coefficient (LogP) for the target compound is markedly lower than that of its phenyl analog .

Medicinal Chemistry Physicochemical Profiling ADME

2-Amino-2-cyclopropylpropanenitrile: Metabolic Stability Enhancement vs. Methyl Analog

The cyclopropyl group serves as a metabolically more stable bioisostere compared to a simple methyl group in α-aminonitriles. This effect is documented in the development of DPP-IV inhibitors, where the incorporation of a cyclopropyl moiety was found to significantly enhance chemical stability and prevent intramolecular cyclization, a common degradation pathway for related compounds [1].

Medicinal Chemistry Drug Metabolism Bioisostere

2-Amino-2-cyclopropylpropanenitrile: Validated Synthetic Utility in Heterocycle Construction

The compound is an established and specifically cited building block for synthesizing 5-substituted hydantoins and ketone-derived enamides, two classes of heterocycles with broad pharmaceutical relevance . While simpler α-aminonitriles can also form enamines, the cyclopropyl group imparts unique steric and electronic constraints that can influence reaction yields and product profiles.

Synthetic Chemistry Heterocycle Synthesis Enamine Chemistry

Validated Application Scenarios for 2-Amino-2-cyclopropylpropanenitrile


Medicinal Chemistry: Scaffold Optimization to Reduce Lipophilicity

Medicinal chemists seeking to lower the calculated LogP of a lead compound containing a phenylglycine nitrile moiety should consider 2-Amino-2-cyclopropylpropanenitrile. The cyclopropyl ring serves as an effective bioisostere, providing a calculated LogP reduction of approximately 1.51 log units compared to its phenyl analog . This substitution can improve aqueous solubility and potentially reduce off-target binding, addressing common ADME liabilities .

Medicinal Chemistry: Enhancing Metabolic Stability of Bioactive Scaffolds

This compound is a preferred building block for projects where metabolic stability is a primary concern. Evidence from the development of DPP-IV inhibitors demonstrates that replacing metabolically labile alkyl groups with a cyclopropyl ring enhances chemical stability and prevents degradation pathways like intramolecular cyclization [1]. Using 2-Amino-2-cyclopropylpropanenitrile provides a similar opportunity to build enhanced stability into a new chemical entity from the outset.

Synthetic Chemistry: Reliable Synthesis of 5-Substituted Hydantoins and Enamides

Chemists tasked with the specific synthesis of 5-substituted hydantoins or ketone-derived enamides should prioritize this compound. Its utility in these exact transformations is documented in the peer-reviewed literature . Selecting 2-Amino-2-cyclopropylpropanenitrile offers a lower-risk, validated entry point into these heterocyclic chemical spaces compared to testing more generic and less-documented α-aminonitriles.

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